molecular formula C9H10BrNO3 B7981115 Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate

Cat. No.: B7981115
M. Wt: 260.08 g/mol
InChI Key: TZGUOHZZMVXDIH-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate (CAS 1206777-11-8) is a high-purity brominated pyridine derivative designed for use as a versatile synthetic intermediate in research and development. This compound, with a molecular formula of C9H10BrNO3 and a molecular weight of 260.09 g/mol, is characterized by a pyridine ring functionalized with a bromo and a methoxy group at the 5 and 6 positions, respectively, and an acetate ester side chain . The bromine atom serves as a reactive handle for further functionalization, making this ester a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations to construct more complex molecular architectures . Its primary research value lies in its application for the synthesis of pharmaceutical candidates and other fine chemicals, where it can be used to introduce a substituted pyridine motif into a target molecule. The ester group can also be hydrolyzed to the corresponding acid or transformed into other functional groups, offering additional synthetic utility. Please handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8(12)5-6-3-4-7(10)9(11-6)14-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGUOHZZMVXDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)CC(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate typically involves the bromination of 6-methoxypyridin-2-yl acetic acid followed by esterification. The bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The esterification step involves reacting the brominated product with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate 220801-66-1 C₉H₉BrO₃ Bromo, hydroxyl (phenyl ring) 0.91
2-(5-Bromo-2-hydroxyphenyl)acetic acid 38692-72-7 C₈H₇BrO₃ Bromo, hydroxyl (phenyl ring) 0.91
5-Bromo-2-iodopyridin-3-yl acetate - C₇H₅BrINO₂ Bromo, iodo (pyridine ring) -
Key Differences:

Core Ring System :

  • The target compound contains a pyridine ring , which is electron-deficient compared to the phenyl rings in analogues like Methyl 2-(5-bromo-2-hydroxyphenyl)acetate. This difference influences electronic properties, such as acidity and hydrogen-bonding capabilities. The pyridine nitrogen can participate in coordination with metal ions, making it suitable for MOF synthesis .
  • The phenyl-based analogues (e.g., CAS 220801-66-1) feature hydroxyl groups, enabling stronger hydrogen bonding, which may increase melting points compared to the methoxy-substituted pyridine derivative .

Substituent Effects :

  • Bromine vs. Iodo : The 5-bromo substituent in the target compound may exhibit lower reactivity in cross-coupling reactions compared to iodo-substituted analogues (e.g., 5-Bromo-2-iodopyridin-3-yl acetate) due to weaker C–Br bond dissociation energy. However, bromine is more cost-effective for industrial applications .
  • Methoxy vs. Hydroxyl : The methoxy group in the target compound enhances stability against oxidation compared to hydroxyl-containing analogues (e.g., CAS 38692-72-7), which may require protective handling .

Physical and Chemical Properties

Property Target Compound Methyl 2-(5-bromo-2-hydroxyphenyl)acetate 5-Bromo-2-iodopyridin-3-yl acetate
Molecular Weight 260.085 g/mol 245.08 g/mol 323.93 g/mol
Functional Groups Ester, methoxy, bromo Ester, hydroxyl, bromo Ester, iodo, bromo
Hydrogen Bonding Moderate (pyridine N, ester) Strong (hydroxyl, ester) Weak (halogens, ester)
Reactivity in Cross-Coupling Moderate (C–Br) Low (C–Br, electron-rich phenyl) High (C–I)

Supramolecular and Crystallographic Features

  • Crystal Packing : The pyridine ring in the target compound may engage in weaker π-π stacking compared to phenyl-based analogues due to electron deficiency. However, the methoxy group could participate in C–H···O interactions, similar to the C–H···O hydrogen bonds observed in Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate crystals .
  • Thermal Stability : The absence of hydroxyl groups may improve thermal stability relative to CAS 220801-66-1, which could degrade via oxidation .

Biological Activity

Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth overview of the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H10BrN1O3C_9H_{10}BrN_1O_3 and a molecular weight of approximately 260.085 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxy group, contributing to its unique chemical properties and biological activities.

Antimicrobial Properties

Pyridine derivatives are known for their antimicrobial activities. This compound has shown potential against various bacterial and fungal strains. Studies have indicated that compounds with similar structures exhibit significant activity against pathogens, suggesting that this compound may possess comparable effects.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Methyl 2-(5-bromopyridin-3-YL)acetateStaphylococcus aureusTBD
Methyl 2-(6-methoxy-pyridin-3-YL)acetatePseudomonas aeruginosaTBD

Note: TBD indicates that specific MIC values need to be determined through further experimentation.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Compounds with similar structural motifs have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer models. For instance, studies on methoxypyridine derivatives have demonstrated their ability to modulate pathways involved in cancer cell survival and growth .

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of methoxypyridine derivatives, this compound was evaluated for its effects on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic potential.

Table 2: Anticancer Activity Results

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)TBDInduction of apoptosis
MCF7 (breast cancer)TBDCell cycle arrest
A549 (lung cancer)TBDInhibition of proliferation

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. The bromine atom and methoxy group are significant for binding to enzymes or receptors, influencing various biochemical pathways. This interaction can lead to either inhibition or activation of target proteins, depending on the specific cellular context.

Future Directions

Despite promising preliminary findings, further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand how this compound interacts with cellular targets.
  • Structure-Activity Relationship (SAR) : To optimize the compound’s structure for enhanced biological activity.

Q & A

Q. How to analyze tautomeric equilibria between keto and enol forms in solution?

  • Methodological Answer : Use variable-temperature ¹H NMR (25–60°C) in DMSO-d₆. Monitor proton shifts near the acetate group (δ 12–14 ppm for enol OH). DFT calculations (B3LYP/6-311+G(d,p)) predict enol stabilization in polar aprotic solvents .

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